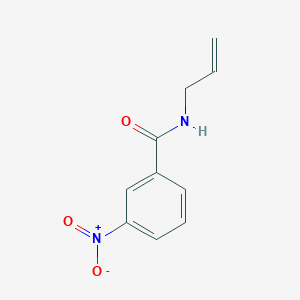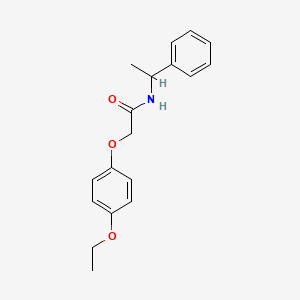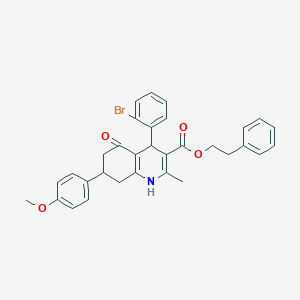![molecular formula C14H14N6O3S3 B4949754 Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate](/img/structure/B4949754.png)
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate is a complex organic compound that features a benzothiazole ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate typically involves multiple steps. The reaction conditions often require the use of strong Lewis acids or amine salts to generate the highly reactive hydrazoic acid in situ .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the tetrazole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiazole or tetrazole derivatives.
Scientific Research Applications
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate has several scientific research applications:
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. The tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability . These interactions can lead to the modulation of specific signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide: This compound shares the tetrazole moiety and has similar applications in medicinal chemistry.
1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole derivative with applications in materials science and medicinal chemistry.
Uniqueness
Methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate is unique due to its combination of a benzothiazole ring and a tetrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[6-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S3/c1-20-13(17-18-19-20)24-6-11(21)15-8-3-4-9-10(5-8)26-14(16-9)25-7-12(22)23-2/h3-5H,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJBLGIBTBJBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B4949679.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)
![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
![5-[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4949707.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepan-5-one](/img/structure/B4949715.png)




![N-(2,4-DIMETHYLPHENYL)-4-{4-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B4949751.png)
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
